molecular formula C11H9N3O B13891404 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile

Katalognummer: B13891404
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: CNLGSAGQXVHWOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid reacts with amides under specific conditions to form quinazoline derivatives . Another approach involves the reaction of anthranilic acid with aromatic aldehydes, followed by cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, hydroxylated quinazolines, and substituted quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dimethyl-4-oxoquinazoline-7-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

2,3-dimethyl-4-oxoquinazoline-7-carbonitrile

InChI

InChI=1S/C11H9N3O/c1-7-13-10-5-8(6-12)3-4-9(10)11(15)14(7)2/h3-5H,1-2H3

InChI-Schlüssel

CNLGSAGQXVHWOO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2)C#N)C(=O)N1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.